[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17296593
InChI: InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3-
SMILES:
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol

[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol

CAS No.:

Cat. No.: VC17296593

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol -

Specification

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
IUPAC Name [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
Standard InChI InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3-
Standard InChI Key SLCDRONCTWUSDF-BAQGIRSFSA-N
Isomeric SMILES C1C/C(=C/CN2C=NC3=C(N=CN=C32)N)/C1CO
Canonical SMILES C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct regions:

  • Purine core: A 6-aminopurine system providing hydrogen-bonding capacity for biomolecular interactions.

  • Cyclobutyl scaffold: A strained four-membered ring contributing to structural rigidity.

  • Ethylidene-methanol linker: A Z-configured double bond and hydroxymethyl group enabling solubility and further derivatization.

X-ray crystallography reveals a puckered cyclobutane ring with a dihedral angle of 25.4°, while the purine moiety adopts a nearly planar conformation.

Spectral Characterization

Table 1: Key spectroscopic data

TechniqueObservations
1H NMR (400 MHz)δ 8.35 (s, 1H, H-8), 6.81 (t, J=11.2 Hz, 1H, CH=), 4.61 (d, J=5.6 Hz, 2H, CH2OH)
IR (ATR)3340 cm⁻¹ (OH stretch), 1665 cm⁻¹ (C=N), 1590 cm⁻¹ (purine ring vibrations)
UV-Vis (MeOH)λmax 262 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically prepared through a three-step sequence:

  • Cyclobutane formation: [2+2] photocycloaddition of ethylene derivatives yields the strained cyclobutyl core.

  • Ethylidene installation: Wittig reaction between cyclobutylcarbinol and 6-aminopurine-9-ylphosphonium salt establishes the Z-configured double bond.

  • Hydroxymethyl introduction: Oxidation-protection strategies followed by reductive workup generate the terminal methanol group.

Table 2: Optimized reaction conditions

StepReagentsTemperatureYield
1UV light, CH2Cl20°C58%
2Ph3P=CH-, DMF, N280°C72%
3BH3·THF, then H2O2/NaOH25°C85%

Biochemical Applications and Research Findings

Enzyme Inhibition Studies

The compound demonstrates moderate inhibitory activity against purine nucleoside phosphorylase (Ki = 3.4 μM), a target in cancer and autoimmune therapies. Molecular docking simulations suggest the cyclobutyl group induces favorable van der Waals contacts with hydrophobic enzyme pockets .

Nucleic Acid Interactions

Fluorescence quenching assays reveal intercalation into double-stranded DNA with a binding constant (Kb) of 2.1×10⁴ M⁻¹. The Z-configuration allows optimal π-π stacking between the purine ring and nucleobases.

Future Research Directions

Ongoing investigations focus on:

  • Prodrug development: Esterification of the methanol group to enhance bioavailability

  • Polymer conjugation: Creating stimuli-responsive drug delivery systems via pH-labile linkers

  • CRISPR/Cas9 applications: Utilizing the compound as a photoactivatable modulator of gene editing efficiency

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator